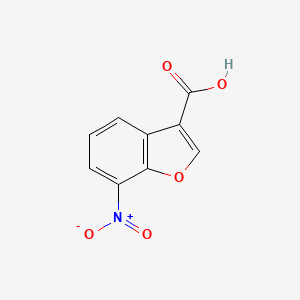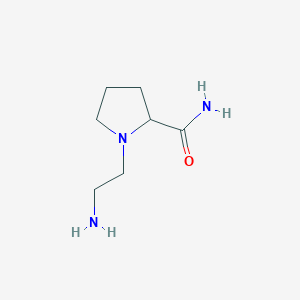
1-(2-Aminoethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)pyrrolidine-2-carboxamide is a heterocyclic compound that features a pyrrolidine ring substituted with an aminoethyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with aminoethyl reagents under controlled conditions. One common method includes the hydrogenation of 1-(2-cyanoethyl)pyrrolidine in the presence of a catalyst such as Raney nickel, followed by the addition of ammonia or an amine to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenated compounds or alkylating agents are typically used in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidine compounds.
Applications De Recherche Scientifique
1-(2-Aminoethyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler structure without the aminoethyl and carboxamide groups.
Proline: An amino acid with a similar pyrrolidine ring but different functional groups.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness: 1-(2-Aminoethyl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H15N3O |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-(2-aminoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H15N3O/c8-3-5-10-4-1-2-6(10)7(9)11/h6H,1-5,8H2,(H2,9,11) |
Clé InChI |
HXRJVAKHIPRYSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)CCN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)benzo[d]oxazole-4-methanol](/img/structure/B12872516.png)
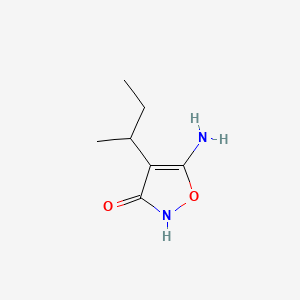
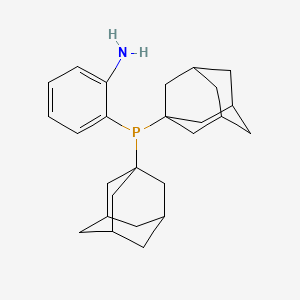
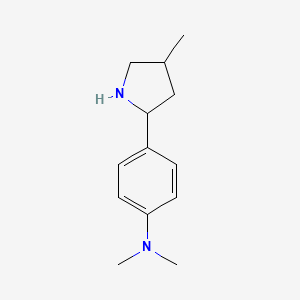
![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

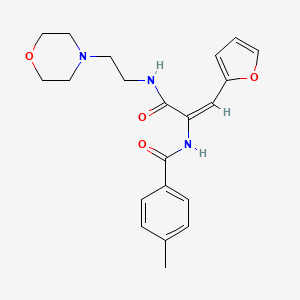
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
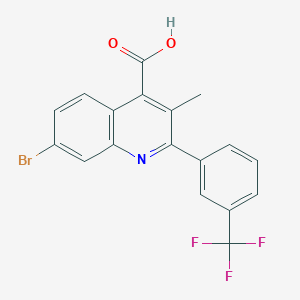
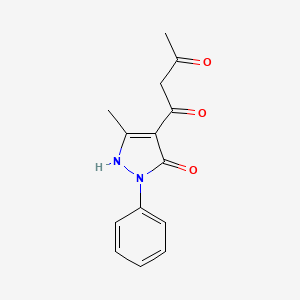

![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
